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Compound of Interest

Compound Name: 4-Iodo-2-phenoxypyridine

Cat. No.: B3099284 Get Quote

An In-Depth Technical Guide to 4-Iodo-2-phenoxypyridine: Structure, Properties, and

Synthetic Utility

Introduction
4-Iodo-2-phenoxypyridine is a halogenated aromatic heterocyclic compound of significant

interest to researchers in organic synthesis and medicinal chemistry. As a substituted pyridine

derivative, it combines the structural features of a pyridine ring, a phenoxy ether linkage, and a

reactive iodine atom. This unique combination makes it a versatile building block for the

synthesis of more complex molecules, particularly in the development of novel pharmaceutical

agents. The strategic placement of the iodo and phenoxy groups allows for selective

functionalization, enabling its incorporation into diverse molecular scaffolds. This guide

provides a comprehensive overview of its chemical structure, physicochemical properties,

synthetic pathways, and potential applications, tailored for professionals in chemical research

and drug development. Its primary identifier in chemical literature and databases is CAS

Number 1353776-69-8.[1][2]

Chemical Structure and Identifiers
The molecular architecture of 4-Iodo-2-phenoxypyridine consists of a pyridine ring substituted

at the 2-position with a phenoxy group (-OPh) and at the 4-position with an iodine atom. This

arrangement dictates its reactivity and potential for further chemical modification.

Key Identifiers:
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IUPAC Name: 4-iodo-2-phenoxypyridine

CAS Number: 1353776-69-8[1][2]

Molecular Formula: C₁₁H₈INO

Molecular Weight: 297.09 g/mol

Canonical SMILES: C1=CC=C(C=C1)OC2=CC(=CC=N2)I

Below is a diagram illustrating the chemical structure of 4-Iodo-2-phenoxypyridine.

Caption: Chemical structure of 4-Iodo-2-phenoxypyridine.

Physicochemical Properties
The physicochemical properties of 4-Iodo-2-phenoxypyridine are crucial for determining its

behavior in chemical reactions and biological systems. While extensive experimental data is

not widely published, predicted values from computational models provide valuable insights.

Property Value Source

Boiling Point 349.7 ± 27.0 °C (Predicted) [3]

Density 1.694 ± 0.06 g/cm³ (Predicted) [3]

pKa 1.16 ± 0.20 (Predicted) [3]

These predicted values suggest that 4-Iodo-2-phenoxypyridine is a high-boiling liquid or solid

at room temperature with a density significantly greater than water. The low predicted pKa

indicates it is a very weak base, a common characteristic of pyridines with electron-withdrawing

substituents.

Synthesis and Reaction Mechanisms
While a specific, peer-reviewed synthesis for 4-Iodo-2-phenoxypyridine is not detailed in

readily available literature, a logical and efficient synthetic route can be proposed based on

established methodologies for analogous compounds. A common approach involves the
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nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloro-4-

iodopyridine, with phenol.

Proposed Synthetic Protocol:

Reactant Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g.,

nitrogen or argon), dissolve phenol (1.1 equivalents) in a suitable polar aprotic solvent, such

as dimethylformamide (DMF) or acetonitrile.

Base Addition: Add a strong base, such as sodium hydride (NaH) or potassium carbonate

(K₂CO₃) (1.2 equivalents), to the solution at 0 °C to deprotonate the phenol, forming the

more nucleophilic sodium or potassium phenoxide in situ. The choice of a strong base is

critical to ensure complete formation of the phenoxide, which is a superior nucleophile

compared to neutral phenol.

Nucleophilic Substitution: To the resulting phenoxide solution, add a solution of 2-chloro-4-

iodopyridine (1.0 equivalent) in the same solvent dropwise. The reaction mixture is then

allowed to warm to room temperature and subsequently heated (e.g., 80-120 °C) to facilitate

the substitution reaction. The chloro-substituent at the 2-position is susceptible to

nucleophilic attack, and its displacement by the phenoxide yields the desired 4-Iodo-2-
phenoxypyridine.

Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), the

mixture is cooled to room temperature and quenched by the addition of water. The product is

extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are

washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure. The crude product is then purified by column chromatography on silica gel

to afford pure 4-Iodo-2-phenoxypyridine.

The following flowchart illustrates the key stages of this proposed synthetic workflow.
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Start: Prepare Phenol in Aprotic Solvent

Add Strong Base (e.g., NaH)
to form Sodium Phenoxide

Combine Reactants and Heat
(Nucleophilic Aromatic Substitution)

Prepare 2-Chloro-4-iodopyridine
in Aprotic Solvent

Quench with Water and
Perform Liquid-Liquid Extraction

Dry, Concentrate, and Purify
(Silica Gel Chromatography)

Final Product:
4-Iodo-2-phenoxypyridine

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 4-Iodo-2-phenoxypyridine.

Reactivity and Applications in Drug Discovery
The reactivity of 4-Iodo-2-phenoxypyridine is primarily centered around the carbon-iodine

bond. The iodine atom at the 4-position is an excellent leaving group, making this position

highly amenable to transition-metal-catalyzed cross-coupling reactions. This allows for the

introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, via

reactions such as:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

This synthetic versatility makes 4-Iodo-2-phenoxypyridine a valuable intermediate. The

phenoxypyridine scaffold itself is present in a number of biologically active molecules. While

specific applications of this exact molecule are not widely documented, its structural motifs are

relevant in the design of enzyme inhibitors and other therapeutic agents. For example, related

substituted phenoxyphenyl-pyridine structures have been investigated as inhibitors of enzymes

like 11β-hydroxylase, which is a target for treating Cushing's syndrome.[4]

Anticipated Spectral Data
While specific, published spectra for 4-Iodo-2-phenoxypyridine are not readily available, its

spectral characteristics can be predicted based on its structure and data from analogous

compounds.

¹H NMR: The spectrum would be expected to show distinct signals for the protons on both

the pyridine and phenyl rings. The three protons on the pyridine ring would appear as distinct

multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The five protons of the phenoxy

group would also resonate in the aromatic region (typically δ 7.0-7.5 ppm). The proton

adjacent to the nitrogen on the pyridine ring is expected to be the most downfield-shifted.[5]

¹³C NMR: The ¹³C NMR spectrum would display 11 distinct signals for the carbon atoms. The

carbon atom bonded to the iodine (C4) would be expected to appear at a relatively upfield

chemical shift for an aromatic carbon (around δ 90-110 ppm) due to the heavy atom effect of

iodine. The carbon attached to the oxygen (C2) and the carbons of the phenoxy group would

appear in the typical aromatic region (δ 110-160 ppm).

IR Spectroscopy: The IR spectrum would show characteristic absorption bands. Key

expected peaks include those for aromatic C-H stretching (around 3050-3100 cm⁻¹), C=C

and C=N stretching in the aromatic rings (around 1400-1600 cm⁻¹), and a strong C-O-C (aryl

ether) stretching band (around 1200-1250 cm⁻¹). The C-I stretching vibration would appear

in the far-IR region (typically below 600 cm⁻¹).[6]
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Safety and Handling
As with any halogenated organic compound, 4-Iodo-2-phenoxypyridine should be handled

with appropriate safety precautions. Although a specific safety data sheet (SDS) is not widely

available, general guidelines for similar chemicals should be followed.

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,

safety glasses or goggles, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion
4-Iodo-2-phenoxypyridine stands out as a synthetically valuable building block with

considerable potential for applications in the development of complex organic molecules and

novel pharmaceuticals. Its dual functionality—a reactive iodo-substituent ideal for cross-

coupling reactions and a stable phenoxy group—provides chemists with a versatile platform for

molecular design. While detailed experimental data on this specific compound is limited, its

properties and reactivity can be reliably inferred from established chemical principles and data

on related structures. Future research leveraging this compound is poised to contribute to

advancements in both synthetic methodology and medicinal chemistry.

References
National Center for Biotechnology Information. "4-Iodopyridine." PubChem Compound
Summary for CID 609492. [Link]
Zilla, M. K., Mahajan, S., Khajuria, R., Gupta, V. K., Kapoor, K. K., & Ali, A. (2021). An
efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine
derivatives using aryne chemistry. RSC Advances, 11(6), 3477–3483. [Link]
Patel, H. R., & Patel, V. (2017). Synthesis and interpretation of NMR & IR for 1, 4-
dihydropyridine Derivatives. International Journal of Research Culture Society, 1(3).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b3099284?utm_src=pdf-body
https://www.benchchem.com/product/b3099284?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3099284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with
a Pyridine Ring. YouTube. [Link]
Lucas, X., et al. (2015). Identification of 4-(4-nitro-2-phenethoxyphenyl)pyridine as a
promising new lead for discovering inhibitors of both human and rat 11β-Hydroxylase.
European Journal of Medicinal Chemistry, 96, 139-50. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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